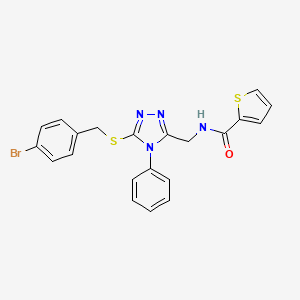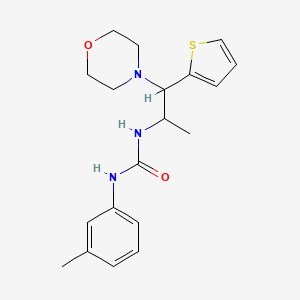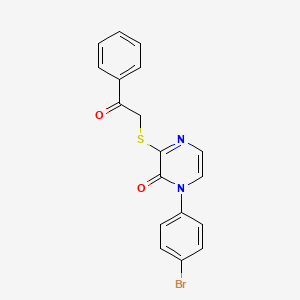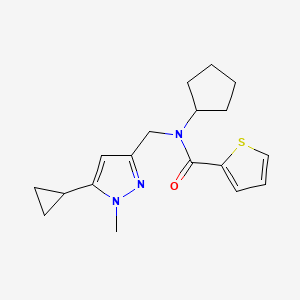![molecular formula C16H10F4N2OS B2940364 4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 497083-39-3](/img/structure/B2940364.png)
4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. For example, the thiazole ring could be formed via a Hantzsch thiazole synthesis or similar method. The fluorophenyl and trifluoromethoxyphenyl groups could be introduced via electrophilic aromatic substitution reactions, using appropriate fluorinating or trifluoromethoxylating agents .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings would likely cause the molecule to be relatively flat. The electronegative fluorine and oxygen atoms would create areas of high electron density, making these regions potentially reactive .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amine group could act as a nucleophile or base, participating in reactions such as acid-base reactions or nucleophilic substitutions. The thiazole ring might undergo reactions at the sulfur or nitrogen atoms. The fluorophenyl and trifluoromethoxyphenyl groups could potentially undergo electrophilic aromatic substitution reactions, although the electron-withdrawing fluorine atoms would likely make these reactions less favorable .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups. The presence of the fluorine atoms might increase its stability and decrease its reactivity, compared to similar compounds without fluorine .Wissenschaftliche Forschungsanwendungen
Organic Light Emitting Devices (OLEDs) Application
- Fluorophores like 4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine are used in the development of efficient non-doped bluish-green organic light-emitting devices. Research by Tagare et al. (2018) in the Journal of Photochemistry and Photobiology A-chemistry focused on star-shaped fluorescent phenanthroimidazole fluorophores, exhibiting high glass transition temperatures and thermal stabilities, making them promising materials for OLEDs (Tagare, Ulla, Satyanarayan, & Vaidyanathan, 2018).
Security Ink Application
- Novel V-shaped molecules, such as 4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine, have been studied for their multi-stimuli response and potential use as security inks. Lu and Xia (2016) in the Journal of Materials Chemistry C demonstrated that these molecules could change color under different mechanical forces or pH stimuli, making them suitable for security applications (Lu & Xia, 2016).
Fluorescent Probes
- The derivative of 4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine, 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole, was explored by Tanaka et al. (2001) as a fluorescent probe for sensing magnesium and zinc cations, with sensitivity to pH changes. This research in The Journal of Organic Chemistry highlights the utility of such derivatives in sensing applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Phosphorescent OLEDs
- Research into bipolar fluorophores similar to 4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine, for use in green and orange-red phosphorescent OLEDs, was conducted by Liu et al. (2016). These materials show potential for high-performance OLEDs with low efficiency roll-off at high brightness, as detailed in the Journal of Materials Chemistry C (Liu et al., 2016).
Wirkmechanismus
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules in the body. The compound could potentially interact with enzymes, receptors, or other proteins, influencing their activity .
Safety and Hazards
As with any chemical, handling this compound would require appropriate safety precautions. Based on its structure, it could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin. It’s always important to refer to the material safety data sheet (MSDS) for specific safety information .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4N2OS/c17-11-3-1-10(2-4-11)14-9-24-15(22-14)21-12-5-7-13(8-6-12)23-16(18,19)20/h1-9H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRARSYGNVZIENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2940288.png)
![4-nitro-N-[4-(3-phenyl-1-adamantyl)phenyl]benzamide](/img/structure/B2940291.png)
![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2940292.png)

![Ethyl 2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2940295.png)

![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2940298.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2940299.png)
![4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2940300.png)


